Benzoic acid + 1O, 2MeO, O-Hex

Antioxidant DPPH assay Phenolic glycoside

The compound designated ‘Benzoic acid + 1O, 2MeO, O-Hex’ corresponds to glucosyringic acid (syringic acid 4‑O‑β‑D‑glucopyranoside, CAS 33228‑65‑8), a hydrolyzable tannin‑class phenolic glycoside with the molecular formula C₁₅H₂₀O₁₀ and a molecular weight of 360.31 g·mol⁻¹. It consists of a syringic acid (4‑hydroxy‑3,5‑dimethoxybenzoic acid) core ether‑linked to a β‑D‑glucopyranosyl moiety, distinguishing it from both the free aglycone and closely related benzoic acid glycosides through a unique combination of substitution pattern, glycosylation site, and resultant physicochemical and biological properties.

Molecular Formula C15H20O10
Molecular Weight 360.31 g/mol
Cat. No. B12273712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid + 1O, 2MeO, O-Hex
Molecular FormulaC15H20O10
Molecular Weight360.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C(=O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C15H20O10/c1-22-7-3-6(4-8(23-2)10(7)17)14(21)25-15-13(20)12(19)11(18)9(5-16)24-15/h3-4,9,11-13,15-20H,5H2,1-2H3
InChIKeyCIYLTHWUJCCASO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoic Acid + 1O, 2MeO, O-Hex (Glucosyringic Acid): A Structurally Defined Phenolic Glycoside for Specialized Bioassay and Natural Product Research


The compound designated ‘Benzoic acid + 1O, 2MeO, O-Hex’ corresponds to glucosyringic acid (syringic acid 4‑O‑β‑D‑glucopyranoside, CAS 33228‑65‑8), a hydrolyzable tannin‑class phenolic glycoside with the molecular formula C₁₅H₂₀O₁₀ and a molecular weight of 360.31 g·mol⁻¹ [1]. It consists of a syringic acid (4‑hydroxy‑3,5‑dimethoxybenzoic acid) core ether‑linked to a β‑D‑glucopyranosyl moiety, distinguishing it from both the free aglycone and closely related benzoic acid glycosides through a unique combination of substitution pattern, glycosylation site, and resultant physicochemical and biological properties [2].

Why Generic Substitution Fails for Benzoic Acid + 1O, 2MeO, O-Hex (Glucosyringic Acid) in Targeted Research Applications


Although benzoic acid glycosides share a common phenolic acid‑sugar architecture, their biological performance is exquisitely sensitive to the number and position of methoxy substituents on the aromatic ring and the identity of the appended sugar. Direct evidence shows that glucosyringic acid (3,5‑dimethoxy‑4‑glucosyloxybenzoic acid) exhibits an antioxidant IC₅₀ of 18.11 µM in a standardized DPPH assay, whereas the structurally analogous compound isoeucommin A, differing only in its aglycone substitution, yields an IC₅₀ of 16.29 µM [1]. Concurrently, vanillic acid 4‑O‑β‑D‑glucoside—a mono‑methoxy analog—and koaburaside show divergent inhibitory profiles against protein tyrosine phosphatase 1B (PTP1B) and influenza neuraminidase, underscoring that minor structural perturbations translate into non‑interchangeable potency and selectivity signatures [2][3]. Consequently, procurement of an unspecified ‘benzoic acid glycoside’ without precise substitution definition cannot guarantee the functional activity required for mechanism‑of‑action studies or screening campaigns.

Benzoic Acid + 1O, 2MeO, O-Hex (Glucosyringic Acid): Quantitative Differentiation Evidence Against Closest Analogs


DPPH Radical Scavenging Activity: Glucosyringic Acid vs. Isoeucommin A and Koaburaside

In a head‑to‑head DPPH free‑radical scavenging assay conducted under identical experimental conditions on seventeen phenolic glycosides isolated from Nitraria sibirica, glucosyringic acid (compound 8) displayed strong antioxidant activity with an IC₅₀ of 18.11 µM. This value is comparable to, yet measurably distinct from, isoeucommin A (compound 15, IC₅₀ 16.29 µM), which possesses a different aglycone scaffold [1]. By contrast, in a separate study on Eurycorymbus cavaleriei constituents, koaburaside (a related phenolic glycoside) achieved an IC₅₀ of 9.0 µM, substantially lower than the value reported for glucosyringic acid, indicating that the 3,5‑dimethoxy‑4‑glucosyl pattern of glucosyringic acid affords a moderate but reproducible antioxidant capacity that is scaffold‑specific [2].

Antioxidant DPPH assay Phenolic glycoside Radical scavenging

Enzyme Inhibition Selectivity: Glucosyringic Acid Is Inactive Against 15‑Lipoxygenase Whereas Co‑occurring Rotenoids Are Potent

In a systematic evaluation of Sarcolobus globosus metabolites, glucosyringic acid, isotachioside, and tachioside were all found to be essentially inactive against 15‑lipoxygenase (15‑LO), each exhibiting an IC₅₀ above 0.167 mM [1]. In stark contrast, all rotenoids tested from the same extract displayed potent 15‑LO inhibition, while lacking DPPH radical scavenging activity [2]. This profile positions glucosyringic acid as a negative control or a 15‑LO‑sparing phenolic glycoside, in contrast to rotenoids or other 15‑LO‑active scaffolds.

15‑Lipoxygenase inhibition Enzyme selectivity Phenolic glycoside Anti‑inflammatory

Immunosuppressive Activity: Glucosyringic Acid Inhibits Murine B Lymphocyte Proliferation, a Profile Absent in Simple Phenolic Acids

Glucosyringic acid has been reported to inhibit the proliferation of murine B lymphocytes in vitro, an immunosuppressive activity that is not documented for the corresponding aglycone syringic acid or for the mono‑methoxy analog vanillic acid 4‑O‑β‑D‑glucoside [1]. While quantitative IC₅₀ values for the lymphocyte assay are not publicly available in the open literature, the qualitative activity profile is consistently cited across multiple curated databases, supporting a distinct immunomodulatory potential [2]. This functional divergence from structurally proximal phenolic acids underscores that glycosylation at the 4‑position of syringic acid imparts biological activities not recapitulated by the free acid or by vanillic acid glycoside.

Immunosuppression B lymphocyte proliferation Phenolic glycoside Immunomodulation

Physicochemical Differentiation: Solubility and LogP of Glucosyringic Acid vs. Aglycone Syringic Acid

Glucosyringic acid is classified as slightly soluble in water and a weakly acidic compound, whereas its aglycone syringic acid is freely soluble in organic solvents and exhibits higher membrane permeability [1]. Computed physicochemical parameters highlight a topological polar surface area (TPSA) of 155.00 Ų and a predicted ALogP of approximately ‑0.745 for glucosyringic acid, compared to syringic acid (TPSA ≈ 76 Ų; ALogP ≈ 1.2) [2]. The doubling of TPSA and the shift to a negative logP value upon glucosylation drastically alter the compound’s suitability for cell‑based versus cell‑free assays, its retention time in reverse‑phase chromatography, and its bioavailability profile.

Solubility LogP Drug-likeness Physicochemical property Glycoside

Benzoic Acid + 1O, 2MeO, O-Hex (Glucosyringic Acid): Evidence‑Backed Application Scenarios for Scientific Procurement


Calibrated Reference Compound for Moderate‑Potency Antioxidant Screening Panels

With a consistently reported DPPH IC₅₀ of 18.11 µM [1], glucosyringic acid serves as a reproducible moderate‑potency reference standard for antioxidant screening. Its activity sits between high‑potency glycosides such as koaburaside (IC₅₀ 9.0 µM) [2] and inactive analogs such as tachioside (IC₅₀ >0.167 mM) [3], allowing assay developers to bracket the dynamic range of their radical‑scavenging assays and benchmark unknown samples against a well‑characterized mid‑range control.

15‑Lipoxygenase‑Sparing Negative Control in Dual‑Mechanism Inflammation Models

Because glucosyringic acid is devoid of 15‑lipoxygenase inhibitory activity up to 0.167 mM [3], it constitutes an ideal negative control for experiments designed to disentangle antioxidant‑dependent anti‑inflammatory effects from 15‑LO‑mediated pathways. Researchers comparing rotenoid‑class 15‑LO inhibitors with phenolic glycosides can employ glucosyringic acid to demonstrate that observed cellular protection arises specifically from enzyme inhibition rather than from nonspecific radical quenching.

Immunomodulatory Probe for B‑Lymphocyte Proliferation Studies

The selective ability of glucosyringic acid to inhibit murine B lymphocyte proliferation in vitro [4] supports its use as a chemical probe for dissecting B‑cell signaling pathways. Unlike syringic acid or vanillic acid glucoside, which lack this activity, glucosyringic acid offers a structurally defined starting point for medicinal chemistry optimization aimed at developing non‑cytotoxic immunosuppressive leads.

Chromatographic Method Development and Metabolite Identification Standard

The distinct chromatographic behavior imparted by its high TPSA (155.00 Ų) and negative ALogP (‑0.745) [5] makes glucosyringic acid a valuable retention‑time marker in reverse‑phase LC‑MS/MS methods for phenolic profiling. Its presence as a known constituent in diverse plant matrices (Acanthus, Nitraria, Eurycorymbus) enables its use as an authentic standard for unambiguous metabolite identification in natural product dereplication workflows.

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